2-[(4S)-4-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3,4-dimethylphenyl)acetamide
Description
2-[(4S)-4-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3,4-dimethylphenyl)acetamide is a complex organic compound that falls within the class of imidazolidinone derivatives. Its structure includes a benzodioxole moiety, which is known for its presence in various biologically active compounds.
Properties
IUPAC Name |
2-[(4S)-4-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-13-4-6-16(8-14(13)2)23-19(26)11-25-20(27)22(3,24-21(25)28)10-15-5-7-17-18(9-15)30-12-29-17/h4-9H,10-12H2,1-3H3,(H,23,26)(H,24,28)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEVVHZNNHCRBZ-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(NC2=O)(C)CC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)[C@](NC2=O)(C)CC3=CC4=C(C=C3)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4S)-4-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic synthesis. A common approach includes the condensation of N-(3,4-dimethylphenyl)glycine with 1,3-benzodioxole-5-carbaldehyde in the presence of an appropriate catalyst, followed by cyclization to form the imidazolidinone ring under controlled conditions of temperature and pH.
Industrial Production Methods: In industrial settings, this compound is produced using scalable chemical processes that ensure high yield and purity. Typically, continuous flow reactors and automated synthesis units are utilized to maintain consistent reaction conditions and optimize production efficiency. Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidative reactions, often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions typically employ agents such as lithium aluminum hydride or sodium borohydride, which can convert carbonyl groups within the compound to alcohols or further reduce nitro groups if present.
Substitution: The compound is prone to electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings, which can be modified under specific reaction conditions to introduce various substituents.
Common Reagents and Conditions Used in These Reactions:
Oxidizing agents (potassium permanganate, chromium trioxide)
Reducing agents (lithium aluminum hydride, sodium borohydride)
Catalysts (acids, bases, transition metal catalysts)
Solvents (methanol, ethanol, acetone, dichloromethane)
Major Products Formed from These Reactions:
Oxidized derivatives
Reduced alcohols or amines
Substituted aromatic compounds
Scientific Research Applications
This compound has a broad spectrum of applications in scientific research:
Chemistry: Utilized in studying organic reaction mechanisms, exploring the properties of benzodioxole derivatives, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and antineoplastic properties.
Medicine: Explored as a lead compound in drug development, particularly for its possible therapeutic applications in treating various diseases.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its chemical stability and functional properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets within biological systems. It often acts by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the biological context, but typically involve the modulation of signaling pathways and cellular processes.
Comparison with Similar Compounds
Imidazolidinone derivatives with different substituents
Benzodioxole-containing compounds like piperonal derivatives
Other N-phenylacetamide derivatives
Its uniqueness lies in the specific combination of functional groups that confer distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Hope this was helpful! Let me know how I can assist you further with your compound-related inquiries.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
